molecular formula C8H15BrO4 B048867 Methyl 5-Bromo-2,2-dimethoxypentanoate CAS No. 85864-31-9

Methyl 5-Bromo-2,2-dimethoxypentanoate

Cat. No.: B048867
CAS No.: 85864-31-9
M. Wt: 255.11 g/mol
InChI Key: HJQIXDDRVMSODP-UHFFFAOYSA-N
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Description

Methyl 5-bromo-2,2-dimethylpentanoate is a brominated aliphatic ester characterized by a branched pentanoate backbone with a bromine atom at the terminal carbon and two methyl groups at the α-position. It serves as a versatile intermediate in organic synthesis, particularly in alkylation and coupling reactions.

Properties

CAS No.

85864-31-9

Molecular Formula

C8H15BrO4

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 5-bromo-2,2-dimethoxypentanoate

InChI

InChI=1S/C8H15BrO4/c1-11-7(10)8(12-2,13-3)5-4-6-9/h4-6H2,1-3H3

InChI Key

HJQIXDDRVMSODP-UHFFFAOYSA-N

SMILES

COC(=O)C(CCCBr)(OC)OC

Canonical SMILES

COC(=O)C(CCCBr)(OC)OC

Synonyms

5-Bromo-2,2-dimethoxypentanoic Acid Methyl Ester

Origin of Product

United States

Comparison with Similar Compounds

Key Data:

  • Molecular Formula : C₈H₁₅BrO₂
  • Molecular Weight : 223.11 g/mol
  • Synthesis : Produced via a lithium-halogen exchange reaction using methyl isobutyrate, 1,3-dibromopropane, and n-BuLi in THF, yielding 84% after purification .
  • Spectral Data :
    • ¹H NMR (CDCl₃) : δ 1.17 (s, 6H, CH₃), 1.62–1.83 (m, 4H, CH₂), 3.36 (t, 2H, BrCH₂), 3.66 (s, 3H, OCH₃) .
    • ¹³C NMR (CDCl₃) : δ 25.3, 28.6 (CH₃), 33.9 (CBr), 51.9 (OCH₃), 178.1 (C=O) .
  • Applications: Used in synthesizing complex esters (e.g., isopropyl 5-(4-(dimethylcarbamoyl)phenoxy)-2,2-dimethylpentanoate) for pharmaceutical or materials science research .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares Methyl 5-bromo-2,2-dimethylpentanoate with structurally or functionally related brominated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl 5-bromo-2,2-dimethylpentanoate C₈H₁₅BrO₂ 223.11 Ester, bromide, α-methyl branches Organic synthesis intermediate
5-Bromo-2’-deoxyuridine (BrdU) C₉H₁₃BrN₂O₅ 307.12 Bromouracil, deoxyribose DNA labeling, cell proliferation studies
5-Bromo-2-fluoro-N-(2-methoxyphenyl)benzamide C₁₄H₁₁BrFNO₂ 324.15 Aromatic bromide, amide, methoxy Potential kinase inhibitor
(S)-2-((5-Bromo-2,3-difluorophenoxy)methyl)oxirane C₉H₇BrF₂O₂ 265.05 Bromo-difluoroaryl, epoxide Polymer crosslinking agent
Methyl 5-(2-bromo-1-oxobutyl)-2-hydroxybenzoate C₁₂H₁₃BrO₄ 301.14 Aromatic ester, ketone, hydroxyl Photolabile protecting group

Spectral and Physical Properties

  • NMR Shifts: The α-methyl groups in Methyl 5-bromo-2,2-dimethylpentanoate result in distinct singlet peaks at δ 1.17 (¹H) and δ 25.3/28.6 (¹³C), absent in linear analogs . BrdU shows characteristic uracil protons (δ 6.3–8.1) and a deoxyribose anomeric proton (δ 5.3) .
  • Mass Spectrometry: Methyl 5-bromo-2,2-dimethylpentanoate exhibits a parent ion at m/z 223.0338 (M+H⁺) . BrdU fragments to generate bromouracil-specific ions (m/z 135, 137) .

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